molecular formula C17H16FN3O2 B5817005 [4-(2-Fluorobenzoyl)piperazin-1-yl]-pyridin-3-ylmethanone

[4-(2-Fluorobenzoyl)piperazin-1-yl]-pyridin-3-ylmethanone

Cat. No.: B5817005
M. Wt: 313.33 g/mol
InChI Key: UUOMKIDRRNMGHT-UHFFFAOYSA-N
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Description

[4-(2-Fluorobenzoyl)piperazin-1-yl]-pyridin-3-ylmethanone is a synthetic organic compound that features a piperazine ring substituted with a fluorobenzoyl group and a pyridinylmethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2-Fluorobenzoyl)piperazin-1-yl]-pyridin-3-ylmethanone typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines.

    Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group is introduced via acylation reactions using fluorobenzoyl chloride and piperazine.

    Attachment of the Pyridinylmethanone Moiety: The final step involves the coupling of the piperazine derivative with a pyridinylmethanone precursor under suitable conditions, such as using a base like triethylamine in an organic solvent.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The fluorine atom in the benzoyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Alcohol derivatives of the carbonyl group.

    Substitution: Derivatives with substituted fluorine atoms.

Scientific Research Applications

Chemistry

In chemistry, [4-(2-Fluorobenzoyl)piperazin-1-yl]-pyridin-3-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the interactions of piperazine derivatives with biological targets. It may serve as a lead compound for the development of new drugs.

Medicine

Industry

In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of [4-(2-Fluorobenzoyl)piperazin-1-yl]-pyridin-3-ylmethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can interact with neurotransmitter receptors, while the fluorobenzoyl group can enhance binding affinity and specificity. The pyridinylmethanone moiety may contribute to the overall stability and bioavailability of the compound.

Comparison with Similar Compounds

Similar Compounds

    [4-(2-Nitrobenzyl)piperazin-1-yl] (phenyl)methanone: This compound has a nitrobenzyl group instead of a fluorobenzoyl group.

    1-(4-Fluorobenzyl)piperazine: This compound lacks the pyridinylmethanone moiety.

Uniqueness

[4-(2-Fluorobenzoyl)piperazin-1-yl]-pyridin-3-ylmethanone is unique due to the combination of the fluorobenzoyl group and the pyridinylmethanone moiety, which can confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and can lead to the development of compounds with improved efficacy and reduced side effects.

Properties

IUPAC Name

[4-(2-fluorobenzoyl)piperazin-1-yl]-pyridin-3-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O2/c18-15-6-2-1-5-14(15)17(23)21-10-8-20(9-11-21)16(22)13-4-3-7-19-12-13/h1-7,12H,8-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUOMKIDRRNMGHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CN=CC=C2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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